molecular formula C10H11FO3 B1329332 4-(3-fluoro-4-hydroxyphenyl)butanoic acid CAS No. 588-25-0

4-(3-fluoro-4-hydroxyphenyl)butanoic acid

Cat. No.: B1329332
CAS No.: 588-25-0
M. Wt: 198.19 g/mol
InChI Key: UKBRLKIGCWRGBH-UHFFFAOYSA-N
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Description

4-(3-fluoro-4-hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluoro and hydroxy group attached to a phenyl ring, which is further connected to a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-hydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of fluobenzene with glutaric anhydride in the presence of aluminum trichloride under inert gas protection .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydroxy compound.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, hydroxy compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-fluoro-4-hydroxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes by interacting with their active sites, leading to altered biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzoyl)butyric acid
  • 4-(4-Hydroxyphenyl)butanoic acid
  • 3-Fluoro-4-hydroxyphenylacetic acid

Uniqueness

4-(3-fluoro-4-hydroxyphenyl)butanoic acid is unique due to the specific positioning of the fluoro and hydroxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-8-6-7(4-5-9(8)12)2-1-3-10(13)14/h4-6,12H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBRLKIGCWRGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCC(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207525
Record name 4-(3-Fluoro-4-hydroxyphenyl)butyric acid
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Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-25-0
Record name 3-Fluoro-4-hydroxybenzenebutanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluoro-4-hydroxyphenyl)butyric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Fluoro-4-hydroxyphenyl)butyric acid
Source EPA DSSTox
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Record name 4-(3-fluoro-4-hydroxyphenyl)butyric acid
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